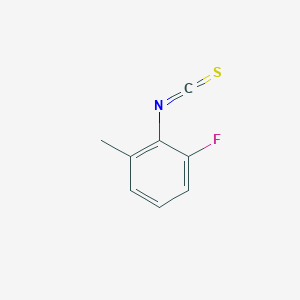

1-fluoro-2-isothiocyanato-3-methylBenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEGYOQWTICQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 2 Isothiocyanato 3 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule. For 1-fluoro-2-isothiocyanato-3-methylbenzene, the most logical disconnections involve the functional groups, considering their relative ease of introduction and their directing effects in electrophilic aromatic substitution.

A primary disconnection is the isothiocyanate group (-NCS), which can be retrosynthetically converted to a primary amine (-NH2) through a functional group interconversion (FGI). This leads to the key precursor, 2-fluoro-6-methylaniline (B1315733). The synthesis of this aniline (B41778) derivative then becomes the central challenge.

Further retrosynthetic analysis of 2-fluoro-6-methylaniline suggests a few potential pathways. The amino group can be introduced via the reduction of a nitro group (-NO2). This leads to the precursor 2-fluoro-6-nitrotoluene. The challenge then lies in the regioselective introduction of the fluoro, methyl, and nitro groups. Considering the directing effects of these substituents is crucial. Both the methyl and fluoro groups are ortho, para-directing. Therefore, the order of their introduction, along with the nitration step, must be carefully orchestrated to achieve the desired 1,2,3-substitution pattern.

A plausible forward synthetic strategy, guided by this retrosynthetic analysis, would be:

Start with a readily available substituted toluene (B28343), such as 3-fluorotoluene (B1676563).

Perform a regioselective nitration to introduce the nitro group at the position ortho to the methyl group and para to the fluorine atom.

Reduce the nitro group to an amine to yield 2-fluoro-6-methylaniline.

Convert the resulting aniline to the target isothiocyanate.

Classical and Modern Approaches to Isothiocyanate Moiety Formation on Aromatic Systems

The conversion of an aromatic amine, such as 2-fluoro-6-methylaniline, to an isothiocyanate is a well-established transformation with both classical and modern methodologies.

Reactions Involving Thiophosgene (B130339) and Its Analogues

The most traditional and widely used method for the synthesis of isothiocyanates from primary amines involves the use of thiophosgene (CSCl2). The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. This method is generally high-yielding and applicable to a wide range of aromatic amines.

However, the high toxicity and hazardous nature of thiophosgene have driven the development of safer alternatives. Triphosgene, a solid and therefore safer to handle phosgene (B1210022) equivalent, can be used in conjunction with a thiocarbonyl transfer reagent.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thiophosgene (CSCl2) | Biphasic system (e.g., CHCl3/H2O) with a base (e.g., NaHCO3) | High yields, broad substrate scope | Highly toxic, corrosive, and volatile |

| Triphosgene + Thiourea (B124793) | Two-step or one-pot procedures | Solid, easier to handle than thiophosgene | Still involves toxic intermediates |

Alternative Routes for Isothiocyanate Synthesis via Amines and Precursors

In response to the hazards associated with thiophosgene, numerous alternative methods for the synthesis of isothiocyanates have been developed. These often involve the reaction of the amine with carbon disulfide, followed by the activation and decomposition of the resulting dithiocarbamate (B8719985) salt.

Common reagents used for the decomposition of the dithiocarbamate intermediate include:

Phosphorous oxychloride (POCl3): A widely used and effective reagent.

Dicyclohexylcarbodiimide (DCC): A common coupling agent in peptide synthesis that can also be used for this transformation.

2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent): Offers mild reaction conditions.

Di-tert-butyl dicarbonate (B1257347) (Boc2O): A common protecting group reagent that can also facilitate this reaction.

Another approach involves the use of thiocarbonyl diimidazole (TCDI) as a direct replacement for thiophosgene. TCDI is a more stable and less hazardous solid reagent.

| Method | Reagents | Typical Conditions | Advantages |

| Dithiocarbamate Decomposition | 1. CS2, base (e.g., Et3N) 2. Dehydrating/activating agent (e.g., POCl3, DCC) | One-pot or two-step procedures | Avoids thiophosgene, often milder conditions |

| Thiocarbonyl Diimidazole (TCDI) | TCDI | Anhydrous solvent (e.g., THF, CH2Cl2) | Solid, less hazardous than thiophosgene |

Strategies for Stereoselective and Regioselective Introduction of Fluorine into Benzene (B151609) Derivatives

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a key step in the synthesis of this compound. The most common methods for aromatic fluorination include electrophilic fluorination and the Balz-Schiemann reaction.

For the proposed synthesis starting from a toluene derivative, the Balz-Schiemann reaction is a powerful tool. This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom. The regioselectivity is therefore determined by the position of the starting amino group.

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), offer a more direct approach to C-H fluorination. However, controlling the regioselectivity can be challenging and often requires the use of directing groups or specific catalysts.

Integration of Methyl Substitution Patterns in Aromatic Compound Synthesis

The methyl group in the target molecule can be introduced through various methods, with Friedel-Crafts alkylation being a classic approach. However, this reaction is often plagued by issues of polyalkylation and rearrangement. A more controlled method is to start with a precursor that already contains the methyl group, such as m-toluidine (B57737) or 3-fluorotoluene.

In the proposed synthesis starting from 3-fluorotoluene, the methyl group is already in place, simplifying the synthetic sequence. The directing effects of the existing methyl and fluoro groups will then guide the subsequent nitration step. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-director. In 3-fluorotoluene, the positions ortho to the methyl group (positions 2 and 6) and the position para to the methyl group (position 5) are activated. The fluorine at position 3 will also direct to its ortho positions (2 and 4) and its para position (6). The synergistic directing effect towards position 6 makes the nitration at this position highly favorable, leading to the desired 3-fluoro-6-nitrotoluene intermediate. Studies on the nitration of 3-fluorotoluene have shown that 3-fluoro-6-nitrotoluene can be obtained as a major product. rsc.org

The subsequent reduction of the nitro group to an amine can be achieved using a variety of standard reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid.

Cascade Reactions and Multicomponent Approaches Towards the Chemical Compound

While a stepwise approach is the most straightforward and predictable route to this compound, the development of cascade and multicomponent reactions is a significant area of modern organic synthesis, aiming for increased efficiency and atom economy.

Currently, there are no specific cascade or multicomponent reactions reported for the direct synthesis of this compound. However, the principles of these reactions can be considered for the synthesis of the key aniline precursor. For instance, multicomponent reactions that can assemble substituted anilines from simpler starting materials are an active area of research. These reactions often involve transition metal catalysis to bring together three or more reactants in a single pot to form a complex product. While a direct application to 2-fluoro-6-methylaniline has not been described, the development of such a reaction would represent a significant advancement in the synthesis of this and related compounds.

Catalytic Systems in the Synthesis of this compound

The synthesis of aryl isothiocyanates from their corresponding anilines is a common and well-established transformation. The key precursor for this compound would be 2-fluoro-6-methylaniline. The conversion of this aniline to the target isothiocyanate can be achieved through various methods, with catalytic systems playing a crucial role in enhancing reaction rates and yields.

One of the most traditional methods for this conversion involves the use of thiophosgene or its derivatives. However, due to the high toxicity of these reagents, alternative and safer methods are preferred. A widely adopted approach is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. Catalysts are often employed in this decomposition step.

For instance, the use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to significantly increase the reaction rate. cbijournal.com These catalysts are believed to act as nucleophiles, activating the dithiocarbamate salt towards desulfurization.

Another catalytic approach involves the use of metal catalysts. While less common for this specific transformation, certain metal complexes have been shown to catalyze the formation of isothiocyanates from various precursors. nih.gov

A more recent and sustainable catalytic system involves the use of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze the sulfurization of isocyanides with elemental sulfur. nih.govrsc.org This method avoids the use of highly toxic reagents like thiophosgene and carbon disulfide. nih.govrsc.org The synthesis of the required 1-fluoro-2-isocyano-3-methylbenzene precursor would be a necessary preceding step for this methodology.

| Catalytic System | Precursor | Reagents | Advantages |

| DMAP/DABCO | 2-fluoro-6-methylaniline | CS₂, Base, Desulfurizing Agent | Mild reaction conditions, increased reaction rate. cbijournal.com |

| Amine bases (e.g., DBU) | 1-fluoro-2-isocyano-3-methylbenzene | Elemental Sulfur | Avoids highly toxic reagents, sustainable. nih.govrsc.org |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful and efficient synthesis of this compound on a larger scale is critically dependent on the optimization of reaction conditions. Key parameters that require careful consideration include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. For the dithiocarbamate-based synthesis, solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used. For the sulfurization of isocyanides, more benign solvents like Cyrene™ or γ-butyrolactone (GBL) have been explored to enhance the sustainability of the process. nih.govrsc.org

Temperature and Time: The optimal reaction temperature and time are interdependent and need to be determined empirically for the synthesis of this compound. Generally, the formation of the dithiocarbamate salt is carried out at lower temperatures (0 °C to room temperature), while the subsequent decomposition to the isothiocyanate may require heating. google.com Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times. nih.gov

A hypothetical optimization study for the synthesis of this compound from 2-fluoro-6-methylaniline via the dithiocarbamate route is presented in the table below. This table illustrates how systematic variation of reaction parameters could be used to identify the optimal conditions for yield maximization.

| Entry | Desulfurizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Hydrogen Peroxide | None | Dichloromethane | 25 | 12 | 65 |

| 2 | Iodine | None | Tetrahydrofuran | 50 | 6 | 78 |

| 3 | Tosyl Chloride | DMAP | Acetonitrile | 80 | 4 | 85 |

| 4 | Boc₂O | DABCO | Dichloromethane | 25 | 8 | 92 |

It is important to note that these conditions are illustrative and would require experimental verification and further optimization for the specific synthesis of this compound to achieve high yields suitable for scalable production.

Chemical Reactivity and Transformation Studies of 1 Fluoro 2 Isothiocyanato 3 Methylbenzene

Nucleophilic Addition Reactions at the Isothiocyanate Group

The central carbon atom of the isothiocyanate group in 1-fluoro-2-isothiocyanato-3-methylbenzene is highly electrophilic and susceptible to attack by various nucleophiles. These addition reactions are fundamental to the derivatization of this compound.

The reaction of isothiocyanates with primary and secondary amines is a robust and widely utilized method for the synthesis of N,N'-substituted thioureas. researchgate.netacs.org This transformation proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. The reaction is typically efficient, often proceeding at room temperature or with gentle heating, and results in high yields of the corresponding thiourea (B124793) derivative. acs.org

The general mechanism involves the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction of this compound with a range of amines would produce a library of thiourea derivatives with diverse substitution patterns.

Table 1: Representative Reactions of an Aryl Isothiocyanate with Various Amines This table illustrates the expected products from the reaction of this compound with selected primary and secondary amines.

| Amine Nucleophile | Amine Structure | Resulting Thiourea Product Name |

| Aniline (B41778) | C₆H₅NH₂ | 1-(2-fluoro-3-methylphenyl)-3-phenylthiourea |

| Diethylamine | (C₂H₅)₂NH | 1-(2-fluoro-3-methylphenyl)-3,3-diethylthiourea |

| Benzylamine | C₆H₅CH₂NH₂ | 1-benzyl-3-(2-fluoro-3-methylphenyl)thiourea |

| Morpholine | C₄H₉NO | 4-((2-fluoro-3-methylphenyl)carbamothioyl)morpholine |

Hydroxylic compounds, such as alcohols and phenols, can act as nucleophiles, attacking the isothiocyanate group to form thiocarbamates (also known as O-alkyl/aryl thiocarbamates). researchgate.net This reaction is generally less facile than the reaction with amines because alcohols and phenols are weaker nucleophiles. Consequently, the reaction often requires the presence of a base or catalyst to facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity.

The reaction of this compound with various alcohols or phenols would yield the corresponding O-substituted thiocarbamates. For instance, its reaction with methanol (B129727) or pentafluorophenol (B44920) would produce O-methyl N-(2-fluoro-3-methylphenyl)carbamothioate and O-pentafluorophenyl N-(2-fluoro-3-methylphenyl)carbamothioate, respectively. researchgate.net

Table 2: Formation of Thiocarbamates from this compound Illustrative examples of thiocarbamate synthesis from reactions with hydroxylic nucleophiles.

| Hydroxylic Nucleophile | Nucleophile Structure | Resulting Thiocarbamate Product Name |

| Ethanol | C₂H₅OH | O-ethyl N-(2-fluoro-3-methylphenyl)carbamothioate |

| Phenol | C₆H₅OH | O-phenyl N-(2-fluoro-3-methylphenyl)carbamothioate |

| tert-Butanol | (CH₃)₃COH | O-tert-butyl N-(2-fluoro-3-methylphenyl)carbamothioate |

Thiol nucleophiles react readily with the isothiocyanate group to form dithiocarbamate (B8719985) derivatives. Due to the higher nucleophilicity of sulfur compared to oxygen, thiols typically react more efficiently than their alcohol counterparts. researchgate.net The reaction involves the addition of the thiol's sulfur atom to the central carbon of the isothiocyanate.

This process is a key method for creating C-S bonds and synthesizing a variety of dithiocarbamate compounds. acs.org The reaction of this compound with thiols like 2-propanethiol (B166235) or benzenethiol (B1682325) would lead to the formation of the corresponding S-substituted N-aryl dithiocarbamates. researchgate.net

Table 3: Dithiocarbamate Formation from this compound Examples of dithiocarbamate synthesis through reactions with thiol nucleophiles.

| Thiol Nucleophile | Nucleophile Structure | Resulting Dithiocarbamate Product Name |

| Ethanethiol | C₂H₅SH | S-ethyl N-(2-fluoro-3-methylphenyl)carbamodithioate |

| Thiophenol | C₆H₅SH | S-phenyl N-(2-fluoro-3-methylphenyl)carbamodithioate |

| Benzyl (B1604629) Mercaptan | C₆H₅CH₂SH | S-benzyl N-(2-fluoro-3-methylphenyl)carbamodithioate |

Cycloaddition Reactions Involving the Isothiocyanate Functionality

The cumulative double bonds in the isothiocyanate group allow it to participate in various cycloaddition reactions, serving as a valuable component for the synthesis of heterocyclic systems.

Aryl isothiocyanates are known to undergo [3+2] cycloaddition reactions with a variety of 1,3-dipoles. For instance, the reaction of aryl isothiocyanates with organic azides, such as benzyl azide, can lead to the formation of five-membered heterocyclic rings like 1,2,3,4-thiatriazoles. acs.orgresearchgate.net These initial cycloadducts can be unstable and may undergo rearrangement or fragmentation to yield other heterocyclic products. researchgate.net

Similarly, the C=S bond of the isothiocyanate group acts as an effective dipolarophile in reactions with azomethine ylides, which can be generated in situ from the thermal ring-opening of aziridines. cdnsciencepub.com This [3+2] cycloaddition provides a direct route to substituted five-membered sulfur-containing heterocycles, such as 4-thiazolines. cdnsciencepub.com The reaction of this compound with such dipoles would be expected to produce analogous heterocyclic structures.

If the aryl ring of an isothiocyanate bears a suitable tethered nucleophile, intramolecular cyclization can occur, providing an efficient pathway to fused heterocyclic systems. A classic example is the intramolecular cyclization of 2-arylethyl isothiocyanates, which can be induced by Lewis acids (e.g., aluminum chloride) or strong electrophiles (e.g., triethyloxonium (B8711484) tetrafluoroborate). rsc.org This reaction, a variation of the Bischler-Napieralski reaction, involves the electrophilic attack of the isothiocyanate carbon (or a derivative thereof) onto the electron-rich aromatic ring, leading to the formation of 3,4-dihydroisoquinolines. rsc.org

For this compound, the introduction of a side chain with a nucleophilic center at an appropriate position could enable similar intramolecular cyclizations, leading to the synthesis of novel fused benzothiazine or other related heterocyclic scaffolds. The specific outcome would depend on the nature and length of the tethered chain.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Chemical Compound

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The outcome of such reactions on a polysubstituted ring like this compound is governed by the electronic and steric effects of the existing substituents.

The regioselectivity of electrophilic attack on the benzene ring of this compound is determined by the cumulative directing effects of the fluoro, isothiocyanato, and methyl groups.

Fluoro Group: The fluorine atom is an ortho-, para-director. Despite its high electronegativity, which deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I), it possesses lone pairs of electrons that can be donated to the ring by resonance (+M effect). This resonance effect preferentially stabilizes the intermediates formed during ortho and para attack.

Methyl Group: The methyl group is an activating ortho-, para-director. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation, thereby stabilizing the carbocation intermediates of electrophilic attack, particularly at the ortho and para positions.

In this compound, the substituents are positioned at C1, C2, and C3, respectively. The available positions for substitution are C4, C5, and C6. The directing effects of the individual substituents on these positions are summarized below:

| Substituent | Position | Directing Effect |

| Fluoro (-F) | C1 | Ortho (C6), Para (C4) |

| Isothiocyanato (-NCS) | C2 | Meta (C4, C6) |

| Methyl (-CH₃) | C3 | Ortho (C4), Para (C6) |

A synergistic effect is observed for positions C4 and C6, as they are favored by at least two of the three substituents. Position C5 is generally disfavored by all three directing groups.

Based on the cumulative directing effects, electrophilic attack is most likely to occur at positions C4 and C6. The final product distribution will be influenced by the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Influence of -F (at C1) | Directing Influence of -NCS (at C2) | Directing Influence of -CH₃ (at C3) | Overall Predicted Favorability |

|---|---|---|---|---|

| C4 | Para (Favorable) | Meta (Favorable) | Ortho (Favorable) | Highly Favorable |

| C5 | Meta (Unfavorable) | Ortho (Unfavorable) | Meta (Unfavorable) | Highly Unfavorable |

| C6 | Ortho (Favorable) | Meta (Favorable) | Para (Favorable) | Highly Favorable |

The relative yields of the C4 and C6 substituted products would likely depend on the balance between the electronic directing effects and steric hindrance from the adjacent substituents.

Reactions and Functional Group Transformations Involving the Methyl Group

The methyl group on the aromatic ring is susceptible to oxidation and halogenation reactions.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH), depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically convert the methyl group to a carboxylic acid. Milder and more selective reagents can be used to obtain the aldehyde. For instance, chromyl chloride (CrO₂Cl₂) in the Etard reaction can oxidize a methyl group to an aldehyde. cdnsciencepub.com The presence of other substituents on the ring can influence the ease of oxidation.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position in the presence of a halogen (e.g., Cl₂, Br₂) and UV light or a radical initiator. This would lead to the formation of 1-fluoro-2-isothiocyanato-3-(halomethyl)benzene, which can be a versatile intermediate for further functionalization.

Rearrangement Pathways and Isomerization of the Chemical Compound and its Derivatives

Aryl isothiocyanates can undergo thermal or acid-catalyzed rearrangements. One common rearrangement is the isomerization to the corresponding thiocyanate (B1210189) (-S-C≡N). However, for aryl isothiocyanates, the isothiocyanate form is generally more stable.

Intramolecular cyclization reactions are also possible, particularly if a nucleophilic group is introduced in a sterically favorable position. For instance, reduction of a nitro group ortho to the isothiocyanate can lead to cyclization to form a benzothiazole (B30560) derivative. While this compound does not have a pre-existing nucleophile in a suitable position for direct intramolecular rearrangement, its derivatives could be designed to undergo such transformations.

Redox Chemistry of the Isothiocyanate Moiety within the Chemical Compound

The isothiocyanate group (-N=C=S) can participate in redox reactions.

Reduction: The isothiocyanate group can be reduced to a variety of products depending on the reducing agent. For example, reduction with sodium borohydride (B1222165) (NaBH₄) can lead to the formation of a secondary amine after hydrolysis of an intermediate thioformamide. More vigorous reducing agents can cleave the C-N bond.

Oxidation: The sulfur atom in the isothiocyanate group is susceptible to oxidation. Treatment with oxidizing agents such as peroxy acids can lead to the formation of the corresponding isocyanate (-N=C=O) with the extrusion of sulfur monoxide. The isothiocyanate group can also participate in oxidative cyclization reactions with appropriately positioned functional groups.

The electronic environment of the aromatic ring, influenced by the fluoro and methyl groups, would be expected to modulate the redox potential of the isothiocyanate moiety.

Mechanistic Investigations of Reactions Involving 1 Fluoro 2 Isothiocyanato 3 Methylbenzene

Elucidation of Reaction Mechanisms through Kinetic Analysis

Kinetic studies are fundamental to understanding reaction mechanisms. For reactions involving 1-fluoro-2-isothiocyanato-3-methylbenzene, such as its reaction with a nucleophile, kinetic analysis would involve monitoring the rate of disappearance of reactants or the rate of formation of products under various conditions. This data would allow for the determination of the reaction order with respect to each reactant, providing insight into the molecularity of the rate-determining step.

For instance, in a hypothetical reaction with an amine, a second-order rate law (first order in both the isothiocyanate and the amine) would suggest a bimolecular nucleophilic addition mechanism. The rate constant (k) for such a reaction could be determined at different temperatures to calculate the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), which provide further details about the transition state.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile This table is illustrative and not based on experimental data.

| [Isothiocyanate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.0 x 10⁻⁵ |

| 0.02 | 0.01 | 2.0 x 10⁻⁵ |

| 0.01 | 0.02 | 2.0 x 10⁻⁵ |

Identification and Characterization of Reaction Intermediates

Many reactions of isothiocyanates proceed through unstable intermediates. The identification and characterization of these transient species are crucial for confirming a proposed reaction mechanism. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis) could potentially be used to trap and observe reaction intermediates.

In the case of this compound reacting with a nucleophile, a tetrahedral intermediate would be expected to form. The stability and lifetime of this intermediate would be influenced by the electronic effects of the fluorine and methyl substituents on the benzene (B151609) ring.

Determination of Transition State Structures and Energy Barriers

Computational chemistry plays a vital role in determining the structures and energies of transition states, which are fleeting and cannot be directly observed experimentally. Using methods like Density Functional Theory (DFT), the geometry of the transition state for a reaction involving this compound could be calculated. These calculations would also provide the energy barrier for the reaction, which is directly related to the reaction rate. Such studies would elucidate how the fluorine and methyl groups affect the stability of the transition state.

Influence of Solvent and Temperature on Reaction Pathways and Selectivity

The choice of solvent can significantly impact the rate and outcome of a reaction. For reactions of this compound, polar aprotic solvents might be expected to accelerate nucleophilic additions by stabilizing charged intermediates and transition states. Temperature variations would not only affect the reaction rate, as described by the Arrhenius equation, but could also influence the selectivity if multiple reaction pathways with different activation energies are possible.

Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction of this compound This table is illustrative and not based on experimental data.

| Solvent | Dielectric Constant | Relative Rate Constant |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetonitrile | 37.5 | 120 |

Catalytic Cycles and Their Impact on Reaction Mechanisms

Certain reactions of isothiocyanates can be catalyzed, for example, by bases or Lewis acids. A catalyst would provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. Mechanistic investigations would need to identify the active catalytic species and elucidate the steps of the catalytic cycle, including the formation and regeneration of the catalyst. For this compound, a base catalyst could deprotonate a nucleophile, increasing its reactivity, while a Lewis acid could coordinate to the sulfur or nitrogen atom of the isothiocyanate group, increasing the electrophilicity of the carbon atom.

Stereochemical Aspects of Reactions Involving the Chemical Compound

If this compound were to react with a chiral nucleophile, the stereochemical outcome of the reaction would be of interest. The formation of new stereocenters and the potential for diastereoselectivity would depend on the geometry of the transition state and any steric hindrance imposed by the substituents on the benzene ring. Analysis of the product mixture by techniques such as chiral chromatography or polarimetry would be necessary to determine the stereochemical course of the reaction.

Theoretical and Computational Chemistry of 1 Fluoro 2 Isothiocyanato 3 Methylbenzene

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 1-fluoro-2-isothiocyanato-3-methylbenzene would be primarily investigated using quantum mechanical calculations, most commonly through Density Functional Theory (DFT). These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the benzene (B151609) ring and the sulfur atom of the isothiocyanate group. The LUMO would be expected to have significant contributions from the electron-deficient isothiocyanate group, particularly the carbon atom. The presence of the fluorine and methyl groups would modulate the energies of these orbitals. The fluorine atom, being highly electronegative, would generally lower the energy of the molecular orbitals, while the methyl group, being electron-donating, would raise their energy.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Aromatic Isothiocyanates (Note: This table is illustrative and not based on actual data for this compound)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenyl isothiocyanate | -6.5 | -1.2 | 5.3 |

| 4-Fluorophenyl isothiocyanate | -6.7 | -1.1 | 5.6 |

| 4-Methylphenyl isothiocyanate | -6.3 | -1.3 | 5.0 |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule provides a picture of its polarity and is crucial for predicting how it will interact with other molecules. This can be analyzed through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]) and visualized using a Molecular Electrostatic Potential (MEP) map.

An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. Neutral regions are often colored green.

For this compound, the MEP map would likely show a region of high negative potential around the highly electronegative fluorine atom and the nitrogen and sulfur atoms of the isothiocyanate group. The carbon atom of the isothiocyanate group and the hydrogen atoms of the methyl group would likely exhibit a positive electrostatic potential. The aromatic ring itself would present a complex landscape of positive and negative potential, influenced by the substituents.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotations around the C-N bond of the isothiocyanate group and the C-C bond connecting the methyl group to the ring are of interest.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By calculating the energy for a series of geometries resulting from bond rotations, a PES can be constructed. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis would reveal the most stable conformation of this compound and the energy barriers to rotation, providing insight into its flexibility and the populations of different conformers at a given temperature. Steric hindrance between the ortho-substituted isothiocyanate and methyl groups would likely play a significant role in determining the preferred conformation.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the structures of reactants, products, intermediates, and transition states along a reaction coordinate.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the energy changes that occur as the reaction progresses, including the activation energy (the energy barrier that must be overcome for the reaction to occur). This information is invaluable for understanding reaction kinetics and predicting the feasibility of a particular reaction. For example, the reaction of this compound with a nucleophile could be modeled to determine the most likely site of attack and the energy barrier for the reaction.

In Silico Design Principles for Derivatives Based on the Chemical Compound's Electronic Properties

The electronic properties calculated for this compound can guide the in silico (computer-based) design of new derivatives with desired properties. By understanding how different substituents affect the HOMO-LUMO gap, charge distribution, and reactivity descriptors, it is possible to rationally design new molecules with enhanced or tailored reactivity, stability, or other electronic characteristics.

For instance, if the goal is to increase the electrophilicity of the isothiocyanate group, electron-withdrawing substituents could be computationally added to the benzene ring, and their effect on the LUMO energy and electrophilicity index could be evaluated. This in silico screening process can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing.

Advanced Applications in Organic Synthesis and Novel Building Block Development

Utilization of 1-fluoro-2-isothiocyanato-3-methylBenzene as a Key Building Block for Complex Organic Architectures

The unique trifunctional nature of this compound positions it as a potentially valuable building block for the synthesis of complex organic architectures. The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is central to its utility in constructing larger molecules.

The presence of a fluorine atom and a methyl group on the benzene (B151609) ring introduces specific steric and electronic effects that can influence the reactivity of the isothiocyanate group and provide handles for further functionalization. For instance, the fluorine atom, being highly electronegative, can modulate the electron density of the aromatic ring, which in turn can affect the electrophilicity of the isothiocyanate carbon. The methyl group provides a site for potential oxidation or benzylic functionalization.

Derivatization Strategies for the Synthesis of Novel Heterocyclic and Carbocyclic Scaffolds

The isothiocyanate functionality is a well-established precursor for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds. The reaction of this compound with various nucleophiles can lead to the formation of numerous heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Nucleophile | Resulting Heterocyclic Scaffold |

| Amines (primary and secondary) | Thioureas (can be further cyclized) |

| Hydrazines | Thiosemicarbazides (precursors to thiadiazoles) |

| Hydroxylamine | Hydroxythioureas (can lead to oxathiazoles) |

| α-Amino acids | Thiohydantoins |

| 1,2-Diamines | 2-Thio-benzimidazoles |

| 1,2-Aminoalcohols | Thiazolidines |

These reactions typically proceed through an initial nucleophilic attack on the central carbon atom of the isothiocyanate group, followed by intramolecular cyclization. The fluorine and methyl substituents on the benzene ring can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.

The synthesis of carbocyclic scaffolds directly from this building block is less straightforward. However, the functional groups present could be transformed to facilitate carbocycle formation. For example, the isothiocyanate could be converted to an amine, which could then participate in reactions like the Pictet-Spengler or Bischler-Napieralski reactions to form fused carbocyclic systems.

Role in Multi-component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. Isothiocyanates are frequently employed in MCRs due to their ability to react with a variety of substrates.

While no specific MCRs involving this compound have been documented, its participation in well-known isothiocyanate-based MCRs can be postulated. For example, it could potentially be used in Ugi-type or Passerini-type reactions, where the isothiocyanate acts as the isocyanide equivalent after in-situ conversion or as a direct component.

Table 2: Potential Multi-component Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class |

| Ugi-type | Aldehyde, Amine, Carboxylic Acid | α-Acylaminoacylthioamides |

| Passerini-type | Aldehyde, Carboxylic Acid | α-Acyloxythioamides |

The use of this compound in MCRs would offer a rapid and efficient route to libraries of complex molecules with a high degree of structural diversity, which is highly valuable in drug discovery and materials science.

Application in the Development of New Synthetic Reagents and Methodologies

The reactivity of the isothiocyanate group can be harnessed to develop new synthetic reagents. For instance, this compound could be used as a precursor to novel chiral derivatizing agents. By reacting it with a chiral amine, a chiral thiourea (B124793) could be synthesized, which could then be used to resolve racemic mixtures or as a catalyst in asymmetric synthesis.

Furthermore, the fluorine atom could be exploited in the development of new methodologies. For example, its presence could enable novel palladium-catalyzed cross-coupling reactions, or it could serve as a reporter group in ¹⁹F NMR studies to monitor reaction progress or binding events.

Design and Synthesis of Advanced Linkers and Scaffolds for Materials Science Precursors

In materials science, functional organic molecules are often used as building blocks for polymers, organic light-emitting diodes (OLEDs), or sensors. The isothiocyanate group of this compound is a suitable functional group for anchoring the molecule to surfaces or for polymerization reactions.

For example, it can react with amino-functionalized surfaces to form a stable thiourea linkage. This could be utilized in the development of functionalized nanoparticles or modified electrodes. The fluorinated and methylated benzene ring would then present a specific chemical environment at the material's surface.

Moreover, this compound could serve as a monomer in the synthesis of novel polymers. Polythioureas, for instance, can be prepared by the reaction of diisothiocyanates with diamines. While this compound is a monoisothiocyanate, it could be used as a chain-terminating agent or to introduce specific functionalities at the end of a polymer chain.

Future Research Directions and Unexplored Avenues for 1 Fluoro 2 Isothiocyanato 3 Methylbenzene

Emerging Synthetic Technologies and Their Applicability to the Chemical Compound

Recent advancements in synthetic methodologies offer promising avenues for the efficient and controlled synthesis of 1-fluoro-2-isothiocyanato-3-methylbenzene and its derivatives. These technologies could provide significant advantages over traditional synthetic routes, including improved yields, enhanced safety, and greater molecular diversity.

Continuous Flow Chemistry: The synthesis of isothiocyanates, which are known for their reactivity and potential for side reactions in batch processes, is particularly well-suited for continuous flow chemistry. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the desired product. nih.gov The generation of reactive intermediates can be managed more safely in the small, controlled environment of a microreactor. For the synthesis of this compound, a flow-based approach could involve the reaction of the corresponding amine, 2-fluoro-6-methylaniline (B1315733), with a thiocarbonylating agent within a heated flow reactor, enabling rapid and efficient conversion.

Microfluidic Synthesis: Microfluidic reactors offer enhanced heat and mass transfer, which can accelerate reaction rates and improve selectivity. semanticscholar.org This is particularly beneficial for fluorination reactions, which can be challenging to control. nih.gov The synthesis of this compound could be envisioned in a multi-step microfluidic system, where the initial fluorination of a substituted toluene (B28343) derivative is followed by subsequent functional group transformations to introduce the isothiocyanate group, all within an integrated and automated platform.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and for the synthesis of complex organic molecules under mild conditions. nih.govnih.gov This technology could be applied to novel synthetic routes for this compound, potentially enabling the use of new starting materials or facilitating previously inaccessible transformations. For instance, a photocatalytic approach could be explored for the direct C-H fluorination of a suitable precursor or for the late-stage introduction of the isothiocyanate group.

| Synthetic Technology | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Improved safety, higher yields, better process control, scalability. |

| Microfluidic Synthesis | Enhanced reaction rates, improved selectivity, reduced reagent consumption, automation. |

| Photocatalysis | Mild reaction conditions, novel synthetic pathways, high functional group tolerance. |

Exploration of Novel and Unprecedented Chemical Transformations

The unique combination of functional groups in this compound opens the door to a wide range of novel and unprecedented chemical transformations, leading to the synthesis of diverse and potentially valuable molecules.

Cycloaddition Reactions: The isothiocyanate group is a versatile handle for cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. nih.gov Exploring the reactivity of this compound in [3+2] and [4+2] cycloadditions with various dipolarophiles and dienes could lead to the synthesis of novel thiazole, thiadiazole, and other sulfur- and nitrogen-containing heterocycles. nih.govresearchgate.net The electronic effects of the fluorine and methyl groups on the benzene (B151609) ring are expected to influence the regioselectivity and stereoselectivity of these reactions, offering opportunities for detailed mechanistic studies.

C-H Activation: The presence of the methyl group and the aromatic ring provides multiple sites for C-H activation, a powerful strategy for the direct functionalization of organic molecules. researchgate.net Transition-metal catalyzed C-H activation of the methyl group or the aromatic C-H bonds of this compound could enable the introduction of new functional groups, leading to the rapid diversification of the core structure. nih.gov The directing-group ability of the isothiocyanate or the influence of the fluorine atom on the regioselectivity of C-H activation would be interesting avenues of investigation.

Synthesis of Novel Heterocyclic Systems: Isothiocyanates are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govrsc.orgacs.org The reaction of this compound with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, could be systematically explored to generate a library of novel heterocyclic derivatives with potential biological or material applications. The fluorine substituent could impart unique properties to these resulting heterocycles.

| Transformation Type | Potential Products | Research Focus |

| Cycloaddition Reactions | Thiazoles, thiadiazoles, and other N,S-heterocycles. | Regioselectivity, stereoselectivity, and mechanistic studies. |

| C-H Activation | Further functionalized derivatives of the core structure. | Regioselectivity, catalyst development, and late-stage functionalization. |

| Heterocyclic Synthesis | Diverse library of novel heterocyclic compounds. | Exploration of reaction scope and synthesis of potentially bioactive molecules. |

Advancements in Computational Approaches for Predicting Reactivity and Synthesizability

Computational chemistry offers powerful tools to predict the reactivity and guide the synthesis of novel compounds like this compound, thereby accelerating the research and development process.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netnih.gov By calculating parameters such as molecular orbital energies, charge distributions, and bond dissociation energies, researchers can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways. researchgate.net DFT can also be employed to simulate and predict NMR spectra, which is crucial for the characterization of new compounds. nih.govresearchgate.net

Machine Learning and Artificial Intelligence (AI): Machine learning models are increasingly being used to predict the outcome of chemical reactions and to design novel synthetic routes. nih.govnih.govrsc.org By training algorithms on large datasets of known reactions, it is possible to predict the feasibility and potential yields of new transformations. rsc.org For this compound, machine learning could be used to identify optimal reaction conditions for its synthesis or to predict its reactivity in a wide range of chemical transformations. This approach can significantly reduce the number of experiments required, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives of this compound are synthesized and their biological activities are tested, QSAR models can be developed to correlate their chemical structures with their observed activities. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. This in silico screening approach can streamline the drug discovery process.

| Computational Approach | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |

| Machine Learning and AI | Prediction of reaction outcomes, optimization of synthetic routes, and discovery of new reactions. |

| QSAR Modeling | Prediction of biological activity and guidance for the design of new derivatives. |

Interdisciplinary Research Opportunities in the Synthesis and Chemical Derivatization of Related Fluorinated Isothiocyanates

The unique structural features of this compound position it at the intersection of several scientific disciplines, creating exciting opportunities for interdisciplinary research.

Medicinal Chemistry: Fluorinated compounds and isothiocyanates are both well-represented in medicinal chemistry. nih.gov Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Isothiocyanates are known for their diverse biological activities, including anticancer and anti-inflammatory properties. nih.govnih.govoregonstate.edu The combination of these two functionalities in this compound makes it and its derivatives attractive targets for drug discovery programs. Interdisciplinary collaborations between synthetic chemists and biologists would be crucial for the synthesis and biological evaluation of these compounds. nih.govrsc.org

Materials Science: Aromatic isothiocyanates have been investigated for their potential applications in materials science, for instance, in the development of liquid crystals. researchgate.net The introduction of a fluorine atom can significantly influence the mesomorphic properties of these materials. The specific substitution pattern of this compound could lead to novel liquid crystalline materials with unique optical and electronic properties. Collaboration with materials scientists would be essential to explore these possibilities.

Chemical Biology: Isothiocyanates are valuable tools in chemical biology, often used as fluorescent probes and for the derivatization of biomolecules. nih.govnih.govacs.org The fluorine atom can be a useful label for 19F NMR studies of protein-ligand interactions. Developing derivatives of this compound as chemical probes could enable the study of biological processes with high specificity and sensitivity. This would require a close collaboration between chemists and biologists.

| Research Area | Potential Applications of this compound and its Derivatives |

| Medicinal Chemistry | Development of new therapeutic agents with enhanced properties. |

| Materials Science | Creation of novel liquid crystals and other functional materials. |

| Chemical Biology | Design of chemical probes for studying biological systems. |

Q & A

Q. What are the most reliable synthetic routes for 1-fluoro-2-isothiocyanato-3-methylbenzene, and how can reaction conditions be optimized?

Synthesis typically involves fluorination and isothiocyanate functionalization. For example, fluorination of trifluorotoluene derivatives using methyl bromide or formyl fluoride under controlled temperatures (e.g., 60–80°C) can yield fluorinated intermediates. The isothiocyanate group is introduced via thiophosgene or ammonium thiocyanate under anhydrous conditions . Optimization requires monitoring reaction kinetics via NMR or GC-MS to adjust catalyst loading (e.g., AlCl₃) and solvent polarity (e.g., dichloromethane vs. DMF). Purity can be verified using HPLC with UV detection at 254 nm.

Q. What spectroscopic methods are recommended for characterizing this compound, and how should spectral contradictions be resolved?

Key techniques include:

- IR Spectroscopy : The isothiocyanate group (N=C=S) shows a sharp peak near 2050–2100 cm⁻¹. Fluorine substitution alters aromatic C-H stretching (3050–3150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for Cl/F-containing fragments. For example, molecular ion [M+H]⁺ at m/z 197.05 (calculated) .

- NMR : ¹⁹F NMR resolves fluorine environments (δ -110 to -120 ppm for aromatic F), while ¹H NMR identifies methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Contradictions arise from solvent effects or impurities; cross-validation with elemental analysis is advised .

Q. How does the methyl group at the 3-position influence the compound’s stability under varying pH and temperature?

The methyl group enhances steric hindrance, reducing hydrolysis of the isothiocyanate group. Stability studies in buffered solutions (pH 2–12) at 25–60°C show degradation rates increase above pH 9 due to nucleophilic attack by OH⁻. Accelerated stability testing via Arrhenius plots predicts shelf life under storage conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the isothiocyanate group in cross-coupling reactions?

The isothiocyanate group acts as an electrophile in nucleophilic aromatic substitution (SNAr) with amines or thiols. Density Functional Theory (DFT) studies reveal transition-state energy barriers are lower in polar aprotic solvents (e.g., DMSO) due to stabilization of the Meisenheimer complex. Kinetic isotope effects (KIE) using deuterated analogs can validate proposed mechanisms .

Q. How can computational modeling predict the compound’s adsorption behavior on indoor surfaces relevant to environmental chemistry?

Molecular dynamics (MD) simulations using force fields like OPLS-AA model adsorption on silica or cellulose surfaces. Studies show fluorine’s electronegativity increases van der Waals interactions, while the methyl group reduces mobility. Experimental validation via quartz crystal microbalance (QCM) measurements correlates with computational predictions .

Q. What strategies address discrepancies in reported spectral data for fluorinated aromatic isothiocyanates?

Q. What role does the fluorine substituent play in modulating biological activity in derivatized analogs?

Fluorine enhances metabolic stability and membrane permeability. In vitro assays with cytochrome P450 enzymes show reduced oxidation rates compared to non-fluorinated analogs. Structure-Activity Relationship (SAR) studies using fluorinated vs. chlorinated derivatives quantify these effects .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst).

- Contradiction Resolution : Cross-validate spectral data with computational predictions (e.g., Gaussian NMR simulations).

- Biological Studies : Employ fluorinated analogs in parallel with isotopic labeling (e.g., ¹⁸F) for tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.